beta-Boswellic acid

Description

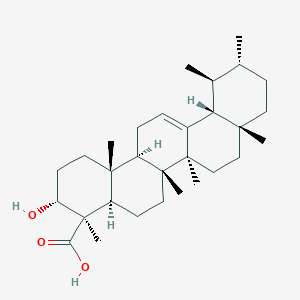

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGQZFQREPIKMG-PONOSELZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057578 | |

| Record name | beta-Boswellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Boswellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

631-69-6 | |

| Record name | beta-Boswellic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boswellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Boswellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BOSWELLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B252M1YO2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Boswellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Natural Occurrence of Beta Boswellic Acid

Precursor Compounds and Metabolic Pathways

The biosynthesis of beta-boswellic acid is a complex process that begins with precursor compounds and involves several metabolic pathways. The primary precursors are the amyrins, which are synthesized through the terpenoid biosynthetic pathway. nih.gov

Role of Triterpene Synthases

While specific triterpene synthase enzymes have not yet been isolated from any Boswellia species, their involvement in the biosynthesis of triterpenes like boswellic acids is inferred from the structures of the natural products and knowledge of triterpene biosynthesis in other plants. nih.govresearchgate.net Triterpene synthases are crucial enzymes that catalyze the cyclization of the linear precursor, 2,3-oxidosqualene (B107256), into various pentacyclic triterpene skeletons. researchgate.net In the case of this compound, the ursane (B1242777) skeleton is formed. The proposed pathway involves the cyclization of 2,3-oxidosqualene to form a dammarenyl cation, which then undergoes a series of rearrangements, including hydride and methyl shifts, to yield the ursane framework. researchgate.netnih.gov

Conversion from Amyrins and Other Precursors

This compound is specifically derived from α-amyrin, which has an ursane skeleton. nih.govnih.gov The conversion of α-amyrin to this compound involves a series of oxidation reactions. nih.gov The methyl group at the C-24 position of 3-epi-α-amyrin is oxidized to a carboxylic acid. nih.govplos.org This process is believed to occur in a stepwise manner, involving the formation of an alcohol intermediate followed by an aldehyde, β-boswellic aldehyde, which is then oxidized to the carboxylic acid of this compound, likely by a cytochrome P450 enzyme. nih.govplos.org

Recent studies have led to the isolation of potential precursors from Boswellia sacra resin, including β-boswellic aldehyde, providing further evidence for this biosynthetic pathway. nih.govplos.org

Distribution and Accumulation in Boswellia Species

The distribution and concentration of this compound and other boswellic acids vary significantly among different Boswellia species and even within different tissues of the same plant. nih.govplos.org

Interspecies Variations in Resin Composition

Table 1: Interspecies Variation in the Composition of Major Boswellic Acids in Resin

| Species | β-Boswellic Acid (β-BA) | 11-keto-β-boswellic acid (KBA) | Acetyl-11-keto-β-boswellic acid (AKBA) | α-Boswellic Acid (α-BA) |

| B. sacra | Higher amounts | 0.73% | Present | Present |

| B. serrata | Lower amounts | 1.29% | Lower concentrations | Higher concentrations |

| B. papyrifera | Absent | 0.46% | Higher concentrations | Lower concentrations |

Tissue-Specific Biosynthesis and Accumulation

The biosynthesis and accumulation of this compound are also tissue-specific. plos.org A study on B. sacra revealed that the stem contains all six major boswellic acids, which is attributed to the presence of resin-secretory canals. nih.govplos.org In contrast, the roots of B. sacra were found to have a high content of α-amyrin but lacked β-amyrin and boswellic acids. nih.govplos.org The leaves contained only trace amounts of β-acetyl-boswellic acid and AKBA and were deficient in amyrins, which was further supported by the lack of transcript accumulation for amyrin-related biosynthesis genes in this tissue. nih.govplos.org This suggests that the primary site of boswellic acid biosynthesis and storage is the stem, where specialized resin canals are located. plos.org

Table 2: Distribution of Amyrins and Boswellic Acids in Different Tissues of Boswellia sacra

| Tissue | α-Amyrin | β-Amyrin | Boswellic Acids |

| Stem | Present | Present | All six major BAs present |

| Roots | High content | Absent | Absent |

| Leaves | Deficient | Deficient | Traces of β-ABA and AKBA |

Advanced Analytical Methodologies for Beta Boswellic Acid

Chromatographic Techniques for Separation and Characterization

Chromatography is a fundamental technique for isolating beta-boswellic acid from the complex matrix of Boswellia resin extracts, which contain numerous other triterpenoids, including isomers that can interfere with accurate analysis. tandfonline.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the most frequently utilized method for the analysis of this compound due to its high resolution and sensitivity. nih.govmdpi.commedcraveonline.com Reversed-phase HPLC (RP-HPLC) is the predominant mode used for separating boswellic acids. mdpi.com

Key HPLC Methodological Parameters:

Columns: C18 columns are widely employed for the separation of this compound and other boswellic acids. asianpubs.orgresearchgate.netmdpi.com Typical dimensions include 150 mm x 3.0 mm with a 3 µm particle size. nih.govmdpi.com

Mobile Phases: Gradient elution is commonly used to achieve optimal separation. asianpubs.orgijper.org A typical mobile phase consists of a binary mixture of acidified water (often with formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). asianpubs.orgmdpi.com The use of an alkaline mobile phase has also been explored to reduce retention times by increasing the deprotonation of the boswellic acid molecules. tandfonline.com

Detection: UV detection is a common method, with specific wavelengths chosen based on the chromophores present in the molecules. For this compound, which lacks a keto group, the absorption maximum is around 210 nm. tandfonline.comnih.gov In contrast, keto-boswellic acids are typically detected at approximately 250 nm. tandfonline.comnih.govresearchgate.net Diode-Array Detection (DAD) allows for simultaneous monitoring at multiple wavelengths. nih.gov

Research Findings:

Numerous studies have developed and validated HPLC methods for the quantification of this compound in various Boswellia species and commercial products. medcraveonline.comasianpubs.orgmdpi.com For instance, a validated HPLC method successfully quantified this compound in five different commercial samples, with concentrations ranging from 15.80 ± 0.018% to 20.99 ± 0.028%. asianpubs.org Another study reported the development of a rapid and rugged HPLC-UV method for the quantitation of six boswellic acids, including this compound, in food-supplement-grade resin extracts. mdpi.com

Table 1: Examples of HPLC Methods for this compound Analysis

| Column | Mobile Phase | Detection Wavelength | Retention Time (min) | Reference |

|---|---|---|---|---|

| C18 (250mm x 4.6mm, 5 µm) | Acetonitrile:Water (90:10, v/v) with 0.05ml glacial acetic acid | 210 nm | Not Specified | researchgate.net |

| C-18 | 0.1% v/v phosphoric acid in water and acetonitrile (gradient) | 210 nm | 18.18 ± 0.28 | asianpubs.org |

| Luna C18 (150 mm × 3.0 mm, 3 µm) | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | 205 nm | Not Specified | nih.govmdpi.com |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a less common but effective technique for the analysis of this compound. tandfonline.com A significant challenge with GC is the low volatility of boswellic acids, which necessitates a derivatization step to convert them into more volatile esters, typically methyl esters, before analysis. tandfonline.comoup.com

Methodological Aspects:

Derivatization: This is a critical sample preparation step for GC analysis of boswellic acids. tandfonline.com

Columns: A 5% phenyl-95% methylpolysiloxane stationary phase is commonly used. tandfonline.com

Coupling with Mass Spectrometry (GC-MS): GC is almost always coupled with Mass Spectrometry (MS) for the identification and quantification of this compound. tandfonline.comoup.comrjptonline.org This combination provides high selectivity and allows for the fingerprinting of different Boswellia resins. tandfonline.com

Research Findings:

GC-MS has been successfully used to identify this compound in the resins of various Boswellia species, including B. serrata, B. carterii, and for the first time, in B. papyrifera. oup.com The technique is also valuable for analyzing resinous materials in archaeological samples. tandfonline.com Studies have shown that GC-MS can effectively separate and identify various triterpenoids, aiding in the differentiation of Boswellia species based on their chemical profiles. tandfonline.com

Thin Layer Chromatography (TLC) Approaches

Thin Layer Chromatography (TLC), particularly High-Performance Thin Layer Chromatography (HPTLC), offers a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of this compound. medcraveonline.comnih.govajpaonline.com

Key Features of TLC/HPTLC Methods:

Stationary Phase: Silica (B1680970) gel 60F254 plates are commonly used as the stationary phase. nih.govnih.gov

Mobile Phase: A variety of solvent systems are employed, often consisting of a mixture of non-polar and polar solvents. A ternary solvent system of hexane-chloroform-methanol (5:5:0.5, v/v/v) has been used successfully. nih.gov Another system involves toluene (B28343) and ethyl acetate (B1210297) (7:3, v/v). medcraveonline.com

Detection and Quantification: Densitometric scanning is used for quantification. Since this compound lacks a strong chromophore, derivatization with a reagent like anisaldehyde-sulfuric acid is often necessary for visualization and quantification at a specific wavelength, such as 560 nm. nih.gov

Research Findings:

HPTLC methods have been developed and validated for the simultaneous quantification of multiple boswellic acids, including this compound. nih.govnih.gov One study developed an HPTLC-densitometry method where this compound was quantified after derivatization, demonstrating the method's simplicity, precision, and accuracy for routine quality control. nih.gov Another validated HPTLC method was used to estimate boswellic acids in commercial formulations and to determine the levels of 11-keto-beta-boswellic acid in human plasma. nih.gov

Table 2: HPTLC Methods for this compound Analysis

| Stationary Phase | Mobile Phase | Detection | Rf Value | Reference |

|---|---|---|---|---|

| Silica gel 60F254 | Hexane-chloroform-methanol (5:5:0.5, v/v/v) | Scanned at 260 nm | Not Specified | nih.gov |

| Silica gel | Solvent gradients (Automated Multiple Development) | Derivatization with anisaldehyde sulfuric acid, scanned at 560 nm | Not Specified | nih.gov |

| HPTLC plates | Toluene–ethyl acetate 7:3 (v/v) | Densitometric analysis | 0.52 (for AKBA, not β-BA) | medcraveonline.com |

Supercritical Fluid Chromatography (SFC) and Capillary Electrochromatography

Supercritical Fluid Chromatography (SFC) and Capillary Electrochromatography (CEC) are less common but powerful techniques for the analysis of this compound. nih.govtandfonline.commdpi.com

Supercritical Fluid Chromatography (SFC): SFC has been successfully applied to the separation and quantification of boswellic acids. nih.govresearchgate.net An optimized SFC method using a C18 column and a mobile phase of carbon dioxide, methanol, acetonitrile, and ammonium (B1175870) hydroxide (B78521) achieved the separation of six boswellic acids in under 6 minutes. nih.gov This method, which can be coupled with mass spectrometry, demonstrated excellent validation criteria, including high coefficients of determination (>0.999) and good recovery rates (97.1-103.0%). nih.gov Analysis of commercial products using this method revealed that this compound was the dominant triterpene, though its concentration varied significantly. nih.govthieme-connect.com

Capillary Electrochromatography (CEC): CEC has been utilized for the analysis of major boswellic acids, including this compound. researchgate.netresearchgate.net A baseline separation of six acidic triterpenes was achieved using a fused silica capillary packed with ODS material and a mobile phase of acetonitrile and aqueous ammonium formate (B1220265) solution. researchgate.netresearchgate.net The optimized CEC method allowed for a separation within 20 minutes and was successfully applied to the quantitative determination of boswellic acids in plant material, with results comparable to HPLC analysis. researchgate.net

Spectrometric and Coupled Techniques

Mass spectrometry, particularly when coupled with chromatographic techniques, is indispensable for the definitive identification and sensitive quantification of this compound. nih.gov

Mass Spectrometry (MS) and Tandem MS (ESI-MS/MS) for Identification and Quantification

The coupling of HPLC with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful tool for the analysis of this compound. nih.govnih.gov This technique provides high selectivity and sensitivity, which is crucial for analyzing complex matrices and for pharmacokinetic studies where concentrations may be low. tandfonline.com

Key Aspects of MS Analysis:

Ionization: Negative-ion electrospray ionization (ESI) is widely used for the sensitive detection of boswellic acids, as they readily form deprotonated molecules [M-H]⁻ due to their carboxylic acid moiety. mdpi.comresearchgate.net

Fragmentation: Tandem MS (MS/MS) provides structural information through characteristic fragmentation patterns. The typical fragmentation of boswellic acids includes the loss of water (-18 Da) and carbon dioxide (-44 Da), as well as retro-Diels-Alder cleavage. tandfonline.com

Quantification: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode used for quantification, where the fragmentation of the quasi-molecular ion is monitored. nih.gov

Research Findings:

HPLC-DAD-ESI-MS/MS has been used for the qualitative and quantitative determination of this compound and other boswellic acids in the gum resins of B. sacra and B. serrata. nih.govresearchgate.net This method allowed for the validation of quantitative data by assessing the limit of detection (LOD) and limit of quantification (LOQ). nih.govnih.gov High-resolution mass spectrometry has been employed to unravel the complex profile of boswellic acids and their isomers, with FTMS/MS spectra providing detailed structural confirmation. mdpi.com The combination of U/HPLC with MS detection is particularly advantageous for distinguishing between isomeric terpenoids that may not be separated by chromatography alone. tandfonline.com

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Characteristic Fragments | Reference |

|---|---|---|---|

| ESI Negative | 455.3531 | Loss of H₂O (-18 Da), Loss of CO₂ (-44 Da), Retro-Diels-Alder cleavage | tandfonline.commdpi.com |

Diode Array Detection (DAD) and UV Spectrophotometry in Conjunction with Chromatography

The analysis of β-boswellic acid and its derivatives frequently employs High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or a UV-Vis spectrophotometric detector. mdpi.comscispace.com This combination allows for both separation and quantification of individual boswellic acids within a sample.

The selection of detection wavelength is crucial for accurate quantification and is based on the specific chromophores present in the boswellic acid molecules. Generally, β-boswellic acid and its related compounds, such as α-boswellic acid, are monitored at approximately 210 nm. nih.gov However, for keto-boswellic acids like 11-keto-β-boswellic acid (KBA) and 3-acetyl-11-keto-β-boswellic acid (AKBA), a wavelength of around 250 nm is preferred due to the presence of the α,β-unsaturated ketone chromophore which exhibits a stronger absorbance at this wavelength. nih.govijper.orgwalshmedicalmedia.com Some studies have also utilized wavelengths such as 249 nm and 254 nm for the detection of β-boswellic acid and other derivatives. ijper.orgfrontiersin.org For instance, one method used a detection wavelength of 249 nm for β-boswellic acid with a mobile phase of methanol and water. frontiersin.org Another study reported the use of 250 nm for the detection of KBA and AKBA. ijper.org

The use of DAD offers a significant advantage by providing spectral information across a range of wavelengths for each peak in the chromatogram. This is particularly useful for peak purity assessment and compound identification by comparing the acquired spectra with those of known standards. nih.gov The UV spectrum of a compound is a characteristic feature that can aid in its identification. For example, a derivative of AKBA, 3-O-acetyl-11-chloro-9-ene boswellic acid, showed a maximum absorbance (λmax) at 248 nm. gavinpublishers.com

Several validated HPLC-UV/DAD methods have been developed for the quantification of boswellic acids in various matrices. These methods often utilize a C18 reversed-phase column and a gradient elution with a mobile phase typically consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. mdpi.com The addition of an acid, such as formic acid or acetic acid, to the mobile phase helps to improve the peak shape and resolution of the acidic boswellic acids. researchgate.net

Here is an interactive data table summarizing the detection wavelengths used for different boswellic acids in various studies:

Advanced Sample Preparation and Matrix Considerations

Extraction Protocols for Biological and Plant Matrices

The effective extraction of β-boswellic acid from its natural source, the gum resin of Boswellia species, and from biological samples is a critical step for accurate analysis. The lipophilic nature of boswellic acids dictates the choice of extraction solvents and techniques.

For plant matrices, particularly the gum resin, solvent extraction is the most common method. Methanol is a frequently used solvent for extracting boswellic acids from Boswellia gum resin. nih.govresearchgate.net One study detailed a process where coarsely powdered resins were stirred in ethanol (B145695) for four hours. walshmedicalmedia.com Another protocol involved the use of methanol for the extraction of BAs from the gum resins of B. sacra and B. serrata. researchgate.net The yield of the methanolic extract from B. sacra was reported to be 598.88 g/kg of the gum resin. researchgate.net

In the context of biological matrices, such as plasma or serum, for pharmacokinetic studies, the extraction process is more complex due to the presence of interfering substances. A common approach involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction. For instance, in a study analyzing β-boswellic acid in rabbit serum, the samples were first treated to precipitate proteins, and then the analyte was extracted. frontiersin.org The recovery of β-boswellic acid from spiked serum samples was found to be 95.54 ± 0.05%, indicating an efficient extraction protocol. frontiersin.org

The following interactive data table outlines various extraction methods for β-boswellic acid from different matrices:

Derivatization Strategies for Enhanced Analysis

While direct analysis of β-boswellic acid and its keto-derivatives by HPLC-UV/DAD is feasible, derivatization can be employed to enhance detection sensitivity and selectivity, particularly for gas chromatography (GC) analysis or when dealing with low concentrations.

For GC analysis, the non-volatile nature of boswellic acids necessitates derivatization to increase their volatility. This typically involves the esterification of the carboxylic acid group. Methylation, using reagents like diazomethane, converts the boswellic acids into their corresponding methyl esters, which are more amenable to GC separation and detection. frontiersin.org

In some instances, derivatization is performed to introduce a chromophore or fluorophore that allows for more sensitive detection by HPLC with UV or fluorescence detectors. Although less common for β-boswellic acid itself, this strategy is valuable for related compounds that lack a strong UV-absorbing chromophore. For example, while KBA and AKBA can be detected directly at 250 nm, other boswellic acids like β-boswellic acid and α-boswellic acid, which lack the ketone group, have weaker UV absorbance at higher wavelengths. tandfonline.com Derivatization with a reagent like anisaldehyde-sulfuric acid has been used for their detection in thin-layer chromatography (TLC) by forming colored spots that can be quantified densitometrically. tandfonline.com

Furthermore, chemical modifications can be used to create analogs with altered properties. For instance, the enone functional group of 11-keto-β-boswellic acid (KBA) and 3-O-acetyl-11-keto-β-boswellic acid (AKBA) has been modified to a chlorodiene moiety, resulting in new analogs with different analytical and biological characteristics. gavinpublishers.com

The table below summarizes some derivatization strategies for boswellic acids:

Elucidation of Molecular Mechanisms of Action of Beta Boswellic Acid

Enzymatic Modulations

Beta-boswellic acid and its derivatives have been shown to interact with and modulate the activity of several key enzymes involved in inflammatory and disease processes.

Lipoxygenase Family Inhibition (e.g., 5-Lipoxygenase, 12-Lipoxygenase)

A primary and well-documented mechanism of this compound is its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation. boswellin.comcristalfarma.com this compound acts as a specific, non-redox, non-competitive inhibitor of 5-LOX. boswellin.comnih.govnih.gov This inhibition is achieved through a direct interaction with the 5-LOX enzyme at a selective site for pentacyclic triterpenes, which is distinct from the arachidonic acid substrate binding site. nih.gov The pentacyclic triterpene structure is essential for binding, while the 11-keto group and a hydrophilic group on ring A are critical for the inhibitory activity. nih.gov

While potent against 5-LOX, this compound and its acetyl derivative have been shown to not significantly affect 12-lipoxygenase (12-LOX) or cyclooxygenase (COX) activities at similar concentrations in some studies. oup.comapexbt.com However, other research indicates that this compound can enhance the release of arachidonic acid and stimulate the activity of platelet-type 12-lipoxygenase (p12-LO). nih.gov Specifically, in cell-free assays, this compound was found to increase p12-LO catalysis in the absence of calcium. nih.gov This suggests a differential interaction with various lipoxygenase isoforms.

Table 1: Inhibitory Effects of Boswellic Acids on Lipoxygenase and Cyclooxygenase Enzymes

| Compound | Target Enzyme | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Acetyl-11-keto-beta-boswellic acid (AKBA) | 5-Lipoxygenase | Inhibition | 1.5 µM | nih.gov |

| This compound | 5-Lipoxygenase | Partial Inhibition | Not specified | nih.gov |

| Boswellic acids | 12-Lipoxygenase | No impairment | Up to 400 µM | apexbt.com |

| This compound | Platelet-type 12-Lipoxygenase | Stimulation | Not applicable | nih.gov |

| Boswellic acids | Cyclooxygenase | No impairment | Up to 400 µM | apexbt.com |

Topoisomerase I and II Inhibition

This compound and its derivatives have been identified as inhibitors of human topoisomerases I and II. nih.govd-nb.inforti.org These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting topoisomerases, boswellic acids can interfere with DNA synthesis and replication in rapidly dividing cells, such as cancer cells. nih.gov The mechanism of inhibition involves competition with DNA for binding to the enzymes. rjptonline.org This dual inhibition of both topoisomerase I and II highlights a potential mechanism for the observed anti-cancer effects of these compounds. rjptonline.orgmdpi.com Studies have shown that derivatives of this compound can inhibit the enzymatic activity of topoisomerases I and II at low doses. nih.gov

Human Leukocyte Elastase and Cathepsin G Inhibition

Table 3: Inhibition of Proteolytic Enzymes by Boswellic Acids

| Compound | Target Enzyme | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Acetyl-11-keto-beta-boswellic acid | Human Leukocyte Elastase (HLE) | Inhibition | ~15 µM | nih.gov |

| This compound | Human Leukocyte Elastase (HLE) | Substantial Inhibition | Not specified | nih.gov |

| Boswellic acids | Cathepsin G | Inhibition | Not specified | nih.gov |

DNA Methyltransferase (DNMT) Activity Modulation

Emerging research has revealed that this compound can modulate epigenetic mechanisms, specifically by affecting DNA methylation. nih.govresearchgate.net Acetyl-keto-beta-boswellic acid (AKBA) has been shown to inhibit the activity of DNA methyltransferases (DNMTs) in colorectal cancer cells. nih.govresearchgate.net This inhibition leads to a modest genome-wide demethylation, which can result in the re-activation of methylation-silenced tumor suppressor genes. nih.govresearchgate.net For instance, AKBA treatment has been associated with the demethylation and subsequent re-expression of genes like SAMD14 and SMPD3. nih.govfrontiersin.org This epigenetic modulation represents a significant mechanism underlying the anti-cancer potential of this compound. nih.govresearchgate.net

Cellular Signal Transduction Pathway Interventions

Beyond direct enzyme modulation, this compound influences various cellular signal transduction pathways. It has been reported to interfere with the NF-κB signaling pathway, a key regulator of inflammation and cell proliferation. nih.gov Additionally, boswellic acids can activate p42(MAPK) and p38 MAPK and stimulate the mobilization of intracellular calcium. oup.com In the context of cancer, acetyl-11-keto-beta-boswellic acid (AKBA) has been shown to downregulate the expression of COX-2 through the PTEN/Akt signaling pathway in gastric cancer cells. wjgnet.com AKBA also exerts anti-cancer effects by arresting the cell cycle, inducing apoptosis, and suppressing autophagy, which involves the inhibition of the PI3K/Akt signaling pathway proteins. dovepress.com These interventions in crucial signaling cascades contribute to the diverse biological activities of this compound.

Nuclear Factor-kappa B (NF-κB) Signaling Regulation

This compound (β-BA) and its derivatives, particularly acetyl-11-keto-β-boswellic acid (AKBA), have been shown to be potent inhibitors of the NF-κB signaling pathway, a critical regulator of inflammatory responses. ahajournals.orgtandfonline.com The primary mechanism of this inhibition involves the direct interaction with and suppression of the IκB kinase (IKK) complex. ahajournals.orgahajournals.org In the canonical NF-κB pathway, activation by various stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leads to the activation of the IKK complex. tandfonline.comahajournals.org This complex then phosphorylates the inhibitor of κBα (IκBα), an endogenous inhibitor protein bound to NF-κB in the cytoplasm. tandfonline.comahajournals.org

Phosphorylation of IκBα marks it for ubiquitination and subsequent degradation by the proteasome. tandfonline.comresearchgate.net This degradation unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing the p65/p50 heterodimer to translocate into the nucleus. ahajournals.orgresearchgate.net Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory and pro-survival genes. tandfonline.com

Research indicates that AKBA can disrupt this cascade at multiple points. It has been demonstrated to directly inhibit the kinase activity of IKK, thereby preventing the phosphorylation of IκBα. ahajournals.orgahajournals.org This action stabilizes the IκBα protein, preventing its degradation and keeping NF-κB sequestered in the cytoplasm. tandfonline.comresearchgate.net Consequently, the nuclear translocation of the active p65 subunit is significantly reduced. ahajournals.orgahajournals.orgresearchgate.net Studies have also shown that AKBA can inhibit the phosphorylation of the p65 subunit itself, a step that is important for its full transcriptional activity. researchgate.net

The inhibitory effect of boswellic acids on NF-κB signaling has been observed in various cell types, including macrophages, monocytes, and cancer cells. ahajournals.orgnih.gov This broad-spectrum inhibition of NF-κB activation by different inflammatory stimuli, including TNF, interleukin-1β (IL-1β), and LPS, underscores the potential of β-boswellic acid and its derivatives as modulators of inflammatory processes. researchgate.netnih.gov

Table 1: Effects of this compound on NF-κB Signaling Pathway Components

| Component | Effect of this compound/AKBA | Research Finding |

|---|---|---|

| IKK | Inhibition of kinase activity | Directly binds to and inhibits IKK, preventing downstream signaling. ahajournals.orgahajournals.org |

| IκBα | Inhibition of phosphorylation and degradation | Stabilizes IκBα, leading to the cytoplasmic retention of NF-κB. tandfonline.comresearchgate.net |

| p65 | Inhibition of nuclear translocation and phosphorylation | Reduces the amount of active NF-κB entering the nucleus and its transcriptional activity. ahajournals.orgahajournals.orgresearchgate.net |

| NF-κB-dependent gene expression | Downregulation | Suppresses the expression of pro-inflammatory cytokines and other target genes. ahajournals.org |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulations (e.g., p38, ERK1/2, JNK)

This compound and its derivatives have been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial signaling cascades involved in cellular responses to a wide range of stimuli, including stress and inflammation. The three major MAPK families are p38, extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK). nih.gov

Studies have demonstrated that β-boswellic acid can inhibit the phosphorylation of key proteins within these pathways. For instance, in the context of inflammation, β-boswellic acid has been found to reduce the phosphorylation of p38 and JNK. techscience.comworldscientific.com The activation of p38 and JNK is often associated with inflammatory and stress responses. nih.gov By inhibiting their phosphorylation, β-boswellic acid can attenuate downstream inflammatory signaling. techscience.com

Similarly, α-boswellic acid has been shown to potently inhibit the phosphorylation of p38, JNK, and ERK proteins in human keratinocytes stimulated with TNF-α and IFN-γ. mdpi.com The ERK pathway is typically associated with cell proliferation and differentiation, but its activation can also contribute to inflammatory processes. nih.gov

The modulation of these MAPK pathways by boswellic acids appears to be a significant part of their anti-inflammatory mechanism. For example, the inhibition of p38 and JNK phosphorylation has been linked to a reduction in the production of pro-inflammatory mediators. nih.govscienceopen.com

Table 2: Modulation of MAPK Pathways by Boswellic Acids

| MAPK Pathway | Effect of Boswellic Acid | Research Finding |

|---|---|---|

| p38 | Inhibition of phosphorylation | Reduced phosphorylation of p38 observed in various cell types, leading to decreased inflammatory responses. techscience.commdpi.comnih.gov |

| ERK1/2 | Inhibition of phosphorylation | α-boswellic acid and boswellic acid have been shown to decrease the phosphorylation of ERK1/2. nih.govmdpi.com |

| JNK | Inhibition of phosphorylation | Boswellic acids inhibit the phosphorylation of JNK, contributing to their anti-inflammatory effects. nih.govtechscience.commdpi.com |

Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition (e.g., STAT3)

This compound and its acetylated derivative, AKBA, have been identified as inhibitors of the Signal Transducer and Activator of Transcription (STAT) pathway, with a particular focus on STAT3. nih.govaacrjournals.org The STAT3 protein is a transcription factor that plays a pivotal role in cell survival, proliferation, and angiogenesis, and its aberrant activation is linked to various cancers. nih.govmdpi.com

Activation of STAT3 typically occurs through phosphorylation at a specific tyrosine residue (Tyr705) by upstream kinases such as Janus kinase 2 (JAK2) and Src. nih.govmdpi.com This phosphorylation event leads to the dimerization of STAT3, its translocation to the nucleus, and subsequent binding to DNA to regulate the expression of target genes. nih.govmdpi.com These target genes include those encoding anti-apoptotic proteins like Bcl-2 and Bcl-xL, cell cycle regulators like cyclin D1, and pro-angiogenic factors like VEGF. nih.gov

Research has shown that AKBA can inhibit both constitutive and interleukin-6 (IL-6)-induced STAT3 activation in multiple myeloma cells. nih.govaacrjournals.org The mechanism of this inhibition involves the suppression of the phosphorylation of both JAK2 and Src, which are upstream activators of STAT3. nih.gov

Furthermore, a novel aspect of AKBA's action on the STAT3 pathway is its ability to induce the protein tyrosine phosphatase SHP-1. nih.govaacrjournals.org SHP-1 is known to dephosphorylate and inactivate STAT3. nih.gov The induction of SHP-1 by AKBA provides an additional mechanism for the downregulation of STAT3 signaling. nih.govaacrjournals.org In contrast, some studies on non-tumor cells have shown that β-boswellic acid can upregulate the phosphorylation of STAT3, suggesting cell-type and context-dependent effects. nih.govresearchgate.net

The inhibition of STAT3 activation by AKBA leads to the downregulation of STAT3-regulated gene products, which in turn can inhibit proliferation and induce apoptosis in cancer cells. nih.gov

Table 3: Inhibition of the STAT3 Pathway by this compound Derivatives

| Component | Effect of AKBA | Research Finding |

|---|---|---|

| STAT3 Phosphorylation | Inhibition | Suppresses both constitutive and IL-6-induced STAT3 phosphorylation. nih.govaacrjournals.org |

| JAK2 and Src Phosphorylation | Inhibition | Inhibits the activity of upstream kinases that activate STAT3. nih.gov |

| SHP-1 | Induction | Induces the expression of a phosphatase that dephosphorylates and inactivates STAT3. nih.govaacrjournals.org |

| STAT3 Target Gene Expression | Downregulation | Reduces the expression of genes involved in cell survival, proliferation, and angiogenesis. nih.gov |

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling Disruption

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation, and its dysregulation is a common feature in many cancers. nih.gov this compound and its derivatives have been shown to interfere with this pathway. nih.govthieme-connect.com

The PI3K/Akt pathway is activated by various growth factors and cytokines, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. nih.gov PIP3 recruits and activates the serine/threonine kinase Akt (also known as protein kinase B). nih.gov Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptosis and stimulating cell cycle progression. nih.govfrontiersin.org

Studies have indicated that acetyl-11-keto-β-boswellic acid (AKBA) can suppress the PI3K/Akt pathway. One mechanism by which AKBA inhibits NF-κB activation is through the inhibition of Akt. nih.govcapes.gov.br The activation of IKK, a key kinase in the NF-κB pathway, can be dependent on Akt activity. nih.gov By inhibiting Akt, AKBA indirectly suppresses IKK activation and subsequent NF-κB signaling. nih.govcapes.gov.br

Furthermore, research has shown that boswellic acids can reduce the phosphorylation of Akt, thereby inhibiting its activity. nih.govacs.org This disruption of the PI3K/Akt cascade has been linked to the pro-apoptotic effects of boswellic acids in cancer cells. nih.gov

Table 4: Disruption of PI3K/Akt Signaling by Boswellic Acids

| Component | Effect of Boswellic Acid/AKBA | Research Finding |

|---|---|---|

| Akt Phosphorylation | Inhibition | Reduces the phosphorylation and activation of Akt. nih.govacs.org |

| Downstream Akt Targets | Modulation | Affects the activity of downstream effectors involved in cell survival and proliferation. frontiersin.org |

| NF-κB Activation | Indirect Inhibition | Suppresses Akt-dependent activation of the IKK complex. nih.govcapes.gov.br |

Wnt/β-catenin Signaling Pathway Interference

The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. oncotarget.com Its aberrant activation is a key driver in the development of several cancers. oncotarget.com Acetyl-11-keto-β-boswellic acid (AKBA) has been demonstrated to modulate this pathway. nih.govd-nb.info

In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex" that includes Axin, adenomatous polyposis coli (APC), and glycogen (B147801) synthase kinase 3β (GSK3β). oncotarget.comaging-us.com GSK3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. oncotarget.com When a Wnt ligand binds to its receptor, this destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. cellsignal.com This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-Myc and cyclin D1, which promote cell proliferation. oncotarget.comnih.gov

Research has shown that AKBA can interfere with the Wnt/β-catenin signaling pathway in gastric carcinoma cells. nih.gov This interference leads to a reduction in the levels of β-catenin and the downregulation of its target genes. nih.gov This modulation of the Wnt/β-catenin pathway by AKBA contributes to its anti-proliferative effects. nih.govd-nb.info

Table 5: Interference with Wnt/β-catenin Signaling by AKBA

| Component | Effect of AKBA | Research Finding |

|---|---|---|

| β-catenin | Reduction of levels | Leads to decreased availability of β-catenin for nuclear translocation. nih.gov |

| Wnt Target Genes (c-Myc, cyclin D1) | Downregulation | Suppresses the expression of genes that drive cell proliferation. nih.gov |

Interleukin-1 Receptor (IL1R) and Toll-like Receptor 4 (TLR4) Signaling Modulation

This compound has been shown to modulate the signaling pathways initiated by the Interleukin-1 Receptor (IL1R) and Toll-like Receptor 4 (TLR4). nih.gov These receptors are key components of the innate immune system and play a crucial role in initiating inflammatory responses. endotargetproject.eubmj.com

TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov IL1R is the receptor for the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.gov The activation of both TLR4 and IL1R triggers downstream signaling cascades that converge on the activation of transcription factors like NF-κB and the MAPK pathways, leading to the production of inflammatory mediators. nih.govendotargetproject.eu

Studies in the context of osteoarthritis have demonstrated that β-boswellic acid can inhibit both TLR4 and IL1R signaling in chondrocytes, osteoblasts, and synoviocytes. nih.gov Computational and in vitro evidence suggests that β-boswellic acid can bind to the TLR4 receptor complex. nih.gov This inhibition of TLR4/IL1R signaling by β-boswellic acid leads to the downregulation of downstream pathways, including the MAPK p38/NF-κB pathway. nih.gov

Interestingly, while β-boswellic acid inhibits the downstream effects of TLR4 and IL1R activation, it does not appear to modulate the mRNA levels of the receptors themselves. endotargetproject.eu This suggests that its mechanism of action is at the level of receptor signaling or downstream events rather than receptor expression.

Table 6: Modulation of IL1R and TLR4 Signaling by this compound

| Receptor/Pathway | Effect of this compound | Research Finding |

|---|---|---|

| TLR4 Signaling | Inhibition | Binds to the TLR4 complex and inhibits downstream signaling. nih.gov |

| IL1R Signaling | Inhibition | Suppresses signaling cascades initiated by IL-1β. nih.gov |

| MAPK p38/NF-κB | Downregulation | Inhibits the activation of these key inflammatory pathways downstream of TLR4/IL1R. nih.gov |

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Pathway Activation

The Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. frontiersin.org Activation of AMPK occurs in response to an increase in the cellular AMP/ATP ratio, indicating a state of low energy. frontiersin.org Activated AMPK works to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP. frontiersin.org

Recent research has revealed that β-boswellic acid can activate the AMPK pathway. frontiersin.orgnih.gov In studies on breast precancerous lesions, β-boswellic acid was found to suppress glycolysis and reduce ATP production. frontiersin.orgnih.gov This metabolic stress leads to an increased AMP/ATP ratio, which in turn activates the AMPK pathway. frontiersin.orgnih.gov

The activation of AMPK by β-boswellic acid has been linked to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, a key anabolic pathway that is often dysregulated in cancer. frontiersin.orgnih.gov The AMPK-mediated inhibition of mTOR contributes to the anti-proliferative and pro-apoptotic effects of β-boswellic acid. nih.gov

Furthermore, studies have shown that 11-keto-β-boswellic acid (KBA) can also activate AMPK, and this activation is crucial for its protective effects in diabetic cardiomyopathy. nih.gov The activation of AMPK by KBA was associated with reduced oxidative stress and inflammation. nih.gov

Table 7: Activation of the AMPK Pathway by this compound

| Component | Effect of this compound | Research Finding |

|---|---|---|

| Glycolysis and ATP Production | Suppression | Reduces cellular energy levels, leading to an increased AMP/ATP ratio. frontiersin.orgnih.gov |

| AMPK | Activation | The increased AMP/ATP ratio activates AMPK. frontiersin.orgnih.govnih.gov |

| mTOR Pathway | Inhibition | Activated AMPK inhibits the mTOR pathway, leading to reduced cell proliferation. frontiersin.orgnih.gov |

Mechanisms of Apoptosis Induction

This compound orchestrates apoptosis, or programmed cell death, in cancer cells through a variety of intricate molecular mechanisms. This process involves the activation of specific cellular pathways that ultimately lead to the controlled demise of malignant cells.

Caspase Cascade Activation (Caspase-3, -8, -9)

A primary mechanism through which this compound and its derivatives induce apoptosis is by activating the caspase cascade, a family of cysteine proteases that are central executioners of apoptosis. nih.gov Research has demonstrated that treatment with boswellic acids, particularly acetyl-keto-beta-boswellic acid (AKBA), leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3. nih.govoup.com

The activation of caspase-8 suggests the involvement of the extrinsic or death receptor pathway, while the activation of caspase-9 points to the intrinsic or mitochondrial pathway. nih.govoup.com Both pathways converge on the activation of caspase-3, which then cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govmdpi.com Studies in colon cancer and myeloid leukemia cells have shown that boswellic acid-induced apoptosis is significantly inhibited by specific inhibitors of caspase-3 and caspase-8, underscoring the critical role of this cascade. nih.govnih.gov For instance, in colon cancer HT-29 cells, the apoptotic effect of AKBA was completely blocked by a caspase-3 or caspase-8 inhibitor and partially by a caspase-9 inhibitor. nih.gov Similarly, in myeloid leukemia cells, a general caspase inhibitor and a specific caspase-8 inhibitor were found to block apoptosis induced by boswellic acid acetate (B1210297). nih.govaacrjournals.org

| Cell Line | Boswellic Acid Derivative | Activated Caspases | Key Findings |

| HT-29 (Colon Cancer) | AKBA, K-BA | Caspase-3, -8, -9 | Apoptosis inhibited by caspase-3 and -8 inhibitors. nih.gov |

| Myeloid Leukemia Cells | Boswellic Acid Acetate | Caspase-3, -8 | Apoptosis blocked by general and caspase-8 specific inhibitors. nih.govaacrjournals.org |

| Prostate Cancer Cells | AKBA | Caspase-3, -8 | Apoptosis correlated with caspase-3 and -8 activation. nih.gov |

| Retinoblastoma (Y79) | Boswellic Acid | Caspase-3 | Increased Caspase-3 expression confirmed pro-apoptotic effects. mdpi.com |

Death Receptor Pathway Involvement (DR4, DR5)

This compound can trigger the extrinsic apoptotic pathway by modulating the expression of death receptors on the cell surface. Specifically, studies have shown that boswellic acid acetate can increase the mRNA levels of Death Receptor 4 (DR4) and Death Receptor 5 (DR5) in myeloid leukemia cells. nih.govaacrjournals.org This upregulation of death receptors is significant because their activation by their respective ligands (like TRAIL) initiates a signaling cascade that leads to the recruitment and activation of caspase-8. aacrjournals.org

In prostate cancer cells, acetyl-keto-beta-boswellic acid (AKBA) was found to induce apoptosis by specifically increasing the levels of DR5, but not DR4 or Fas. nih.govcapes.gov.br The knockdown of DR5 using small hairpin RNA (shRNA) inhibited AKBA-induced apoptosis and caspase-8 activation, confirming the crucial role of DR5 in this process. nih.govcapes.gov.br This suggests that this compound can sensitize cancer cells to apoptosis by enhancing the expression of key components of the death receptor pathway.

| Cell Line | Boswellic Acid Derivative | Affected Death Receptors | Key Findings |

| Myeloid Leukemia (NB4, HL-60) | Boswellic Acid Acetate | DR4, DR5 | Increased mRNA levels of DR4 and DR5. nih.govaacrjournals.org |

| Prostate Cancer (LNCaP, PC-3) | AKBA | DR5 | Increased levels of DR5, but not DR4 or Fas. nih.govcapes.gov.br |

Mitochondrial Pathway Modulation (e.g., Bid cleavage, mitochondrial membrane potential)

This compound also engages the intrinsic or mitochondrial pathway of apoptosis. A key event in this pathway is the cleavage of Bid, a pro-apoptotic member of the Bcl-2 family. Activated caspase-8 can cleave Bid into its truncated form, tBid, which then translocates to the mitochondria and induces mitochondrial outer membrane permeabilization. aacrjournals.org Studies have shown that boswellic acid acetate treatment leads to the cleavage of Bid in myeloid leukemia cells. nih.govaacrjournals.org

The cleavage of Bid and other pro-apoptotic events at the mitochondria lead to a decrease in the mitochondrial membrane potential (ΔΨm). aacrjournals.orgnih.govnih.gov This disruption of the mitochondrial membrane is a critical step in the apoptotic process, as it leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.gov The release of these factors triggers the activation of caspase-9, which in turn activates the executioner caspase-3, thus linking the mitochondrial pathway to the final stages of apoptosis. oup.com A semi-synthetic derivative of this compound, 3-α-propionyloxy-β-boswellic acid (POBA), has been shown to cause a loss of mitochondrial membrane potential in various human cancer cell lines. nih.gov

| Cell Line/Model | Boswellic Acid Derivative | Mitochondrial Effect | Key Findings |

| Myeloid Leukemia Cells | Boswellic Acid Acetate | Bid cleavage, Decreased mitochondrial membrane potential | Activated caspase-8 cleaves Bid, leading to mitochondrial dysfunction. nih.govaacrjournals.org |

| Various Human Cancer Cell Lines | 3-α-propionyloxy-β-boswellic acid (POBA) | Loss of mitochondrial membrane potential | POBA robustly induced loss of mitochondrial membrane potential. nih.gov |

| HL-60 | 3-α-Butyryloxy-β-boswellic acid (BOBA) | Mitochondrial membrane potential loss | BOBA induced mitochondrial membrane potential loss. nih.gov |

| HL-60 | Butyl 2-cyano-3,11-dioxours-1,12-dien-24-oate (BCDD) | ΔΨ(mt) loss, Cytochrome c release | BCDD caused loss of mitochondrial membrane potential and release of pro-apoptotic factors. nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Cleavage

A hallmark of apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. During apoptosis, activated caspase-3 cleaves PARP, rendering it inactive. This event is considered a key indicator of apoptosis. Numerous studies have demonstrated that this compound and its derivatives induce PARP cleavage in various cancer cell lines. oup.complos.org

For example, acetyl-keto-beta-boswellic acid (AKBA) has been shown to cause the cleavage of PARP in colon cancer cells, prostate cancer cells, and glioblastoma cells. oup.comcapes.gov.brplos.org This cleavage is often observed alongside the activation of caspases, confirming that the apoptotic process is underway. capes.gov.br The cleavage of PARP not only serves as a marker of apoptosis but also contributes to the execution of the cell death program by preventing DNA repair and conserving energy in the form of ATP for the apoptotic process. A derivative of this compound, 3-α-propionyloxy-β-boswellic acid (POBA), has also been shown to mediate PARP cleavage in cervical cancer cells. researchgate.net

| Cell Line | Boswellic Acid Derivative | Key Findings |

| HT-29 (Colon Cancer) | AKBA | Decreased intact PARP and increased cleaved fragment. oup.com |

| Prostate Cancer (LNCaP, PC-3) | AKBA | PARP cleavage correlated with apoptosis induction. nih.govcapes.gov.br |

| Glioblastoma Cells | AKBA | PARP cleavage is a specific marker for AKBA-induced apoptosis. plos.org |

| Breast Cancer Cells | AKBA | Prominent caspase-3 and PARP1 cleavage. archivesofmedicalscience.com |

| Cervical Cancer (SiHa) | 3-α-propionyloxy-β-boswellic acid (POBA) | Triggered PARP cleavage. researchgate.net |

Induction of Apoptosis-Related Proteins (e.g., Bax, p21)

This compound can also influence the expression levels of various proteins that regulate apoptosis. One such protein is Bax, a pro-apoptotic member of the Bcl-2 family. An increase in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis. Studies have shown that acetyl-keto-beta-boswellic acid (AKBA) can increase the expression of Bax in non-small cell lung cancer cells and breast cancer cells. nih.govresearchgate.net However, in some cell lines, such as myeloid leukemia and glioma cells, boswellic acids did not alter the levels of Bax. nih.govnih.gov

Another important protein modulated by boswellic acids is p21, a cyclin-dependent kinase inhibitor. nih.govnih.gov While primarily known for its role in cell cycle arrest, p21 can also have pro-apoptotic or anti-apoptotic functions depending on the cellular context. Research indicates that boswellic acids can induce the expression of p21 in a p53-independent manner in glioma and colon cancer cells. nih.govnih.gov In some instances, the induction of p21 by AKBA has been shown to protect cells from apoptosis by inducing a G1 cell cycle arrest. nih.gov Conversely, in non-small cell lung cancer cells, AKBA was found to upregulate p21, contributing to its anti-cancer effects. dovepress.com

| Cell Line | Boswellic Acid Derivative | Affected Protein | Observed Effect |

| Non-Small Cell Lung Cancer (A549) | AKBA | Bax | Increased expression. nih.gov |

| Breast Cancer (MCF-7, MDA-MB-231) | AKBA | Bax | Upregulated gene expression. researchgate.net |

| Glioma Cells | AKBA | p21 | Time-dependent accumulation, p53-independent. nih.govmedicinacomplementar.com.br |

| Colon Cancer Cells | AKBA | p21 | Increased expression. nih.gov |

| Non-Small Cell Lung Cancer (A549) | AKBA | p21 | Upregulated mRNA and protein levels. dovepress.com |

Anti-Proliferative and Cell Cycle Regulatory Mechanisms

Beyond inducing apoptosis, this compound exhibits anti-cancer properties by inhibiting cell proliferation and regulating the cell cycle. Research has shown that acetyl-keto-beta-boswellic acid (AKBA) can inhibit the growth of various cancer cell lines, including colon cancer and non-small cell lung cancer. nih.govdovepress.com

A key mechanism for this anti-proliferative effect is the induction of cell cycle arrest, primarily at the G1 or G0/G1 phase. nih.govdovepress.com In colon cancer cells, AKBA treatment led to a G1 phase arrest. nih.gov This was associated with a decrease in the levels of key cell cycle regulatory proteins, including cyclin D1, cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4, as well as a reduction in the phosphorylation of the retinoblastoma protein (Rb). nih.gov Similarly, in non-small cell lung cancer cells, AKBA induced a G0/G1 phase arrest by decreasing the expression of cyclin A and cyclin E. dovepress.comresearchgate.net

The induction of the cyclin-dependent kinase inhibitor p21 appears to be a crucial event in the anti-proliferative action of AKBA. nih.govdovepress.com Studies have shown that the growth inhibitory effect of AKBA is dependent on p21. nih.gov By upregulating p21, AKBA can effectively halt the progression of the cell cycle, thereby preventing cancer cell proliferation. dovepress.com

| Cell Line | Boswellic Acid Derivative | Cell Cycle Effect | Molecular Mechanism |

| Colon Cancer Cells | AKBA | G1 phase arrest | Decreased cyclin D1, cyclin E, CDK2, CDK4; Increased p21. nih.gov |

| Non-Small Cell Lung Cancer (A549) | AKBA | G0/G1 phase arrest | Decreased cyclin A, cyclin E; Increased p21, p27. dovepress.comresearchgate.net |

Inhibition of Cellular DNA, RNA, and Protein Synthesis

This compound (β-BA) and its derivatives have demonstrated significant inhibitory effects on the synthesis of crucial macromolecules within cancer cells, specifically DNA, RNA, and proteins. nih.gov In human leukemia HL-60 cells, β-BA impeded the synthesis of DNA, RNA, and protein with IC50 values of 3.7 µM, 7.1 µM, and 6.3 µM, respectively. caymanchem.com This dose-dependent inhibition highlights the compound's direct impact on the fundamental processes of cell growth and proliferation. nih.govmedchemexpress.commedchemexpress.com

Further studies on HL-60 cells revealed that among the major boswellic acids, 3-O-acetyl-11-keto-β-boswellic acid (AKBA) exhibited the most potent inhibitory action. chemfaces.com AKBA's effect on DNA synthesis was found to be irreversible, leading to a significant halt in cellular growth without immediately affecting cell viability. chemfaces.com A chemoproteomic study further suggested that beta-boswellic acids can interact with ribosomal proteins, thereby directly inhibiting protein synthesis and contributing to the modulation of cancer progression. nih.govfrontiersin.org This multi-faceted inhibition of DNA, RNA, and protein synthesis underscores a primary mechanism of this compound's anti-cancer activity. nih.govrjptonline.org

Table 1: Inhibitory Effects of this compound on Macromolecule Synthesis in HL-60 Cells

| Macromolecule | IC50 Value (µM) |

|---|---|

| DNA | 3.7 caymanchem.com |

| RNA | 7.1 caymanchem.com |

| Protein | 6.3 caymanchem.com |

Cell Cycle Arrest Induction

A critical aspect of this compound's mechanism of action is its ability to induce cell cycle arrest, thereby preventing the uncontrolled proliferation of cancer cells. The derivative, acetyl-keto-beta-boswellic acid (AKBA), has been shown to arrest colon cancer cells in the G1 phase of the cell cycle. nih.gov This arrest is accompanied by a decrease in the levels of key cell cycle proteins, including cyclin D1, cyclin E, CDK2, and CDK4, and a reduction in phosphorylated retinoblastoma (Rb) protein. nih.gov Concurrently, the expression of the cyclin-dependent kinase inhibitor p21 is increased. nih.gov The growth-inhibitory effect of AKBA was found to be dependent on p21, but not on the tumor suppressor p53. nih.gov

In non-small cell lung cancer (NSCLC) cells, AKBA was observed to cause cell cycle arrest at the G0/G1 phase. frontiersin.orgepa.gov This was associated with suppressed clone formation and the promotion of apoptosis. frontiersin.orgtandfonline.com Furthermore, in glioblastoma cells, AKBA induced cell cycle arrest at the G2/M phase. nih.gov This was achieved by regulating the p21/FOXM1/cyclin B1 pathway and inhibiting mitosis through the downregulation of the Aurora B/TOP2A pathway. nih.gov These findings indicate that this compound derivatives can halt cancer cell proliferation by targeting multiple phases of the cell cycle through various signaling pathways.

Epigenetic Regulatory Mechanisms

Modulation of DNA Methylation Status

Recent research has illuminated the role of boswellic acids in modulating epigenetic landscapes, particularly DNA methylation. The active derivative, acetyl-keto-β-boswellic acid (AKBA), has been shown to influence the DNA methylation status of tumor suppressor genes in colorectal cancer (CRC) cells. nih.gov Studies using genome-wide DNA methylation and gene expression microarray analyses revealed that AKBA induces a modest genome-wide demethylation. nih.govresearchgate.net This demethylation leads to the re-activation of corresponding tumor suppressor genes that were previously silenced. nih.govresearchgate.net

Specifically, quantitative methylation-specific PCR and RT-PCR have validated the demethylation and subsequent re-expression of several putative tumor suppressor genes, including SAMD14 and SMPD3. nih.gov Furthermore, it was discovered that AKBA inhibits the activity of DNA methyltransferase (DNMT) in CRC cells. nih.govresearchgate.net This ability to reverse epigenetic silencing of tumor suppressor genes suggests that the anti-cancer effects of boswellic acids are, in part, due to their role as epigenetic modulators. nih.govresearchgate.net

MicroRNA (miRNA) Expression Regulation (e.g., let-7, miR-200 families)

This compound, particularly its derivative AKBA, exerts part of its anti-tumor effects by regulating the expression of specific microRNAs (miRNAs), which are small non-coding RNA molecules that play a crucial role in gene regulation. In colorectal cancer (CRC) cells, AKBA has been found to significantly upregulate the expression of the let-7 and miR-200 families of miRNAs. nih.govnih.gov Both the let-7 and miR-200 families are considered putative tumor-suppressive miRNAs. nih.govnih.gov

The upregulation of these miRNAs by AKBA leads to the modulation of their downstream target genes. nih.gov For instance, the expression of targets like CDK6, vimentin, and E-cadherin is altered following AKBA treatment. nih.govnih.gov Knockdown studies have further confirmed these findings, showing that inhibiting let-7i leads to increased cancer cell proliferation, migration, and invasion. nih.govnih.gov This novel evidence indicates that the anti-cancer activity of boswellic acids is partly mediated by their ability to regulate cellular epigenetic machinery, specifically through the upregulation of tumor-suppressive miRNA pathways. nih.gov

Anti-Angiogenic Mechanisms

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

A key mechanism underlying the anti-cancer effects of this compound is its ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. The derivative acetyl-11-keto-β-boswellic acid (AKBA) has been identified as a potent inhibitor of tumor angiogenesis. nih.gov AKBA effectively suppresses vascular endothelial growth factor (VEGF)-induced microvessel sprouting and the formation of capillary-like structures by primary human umbilical vascular endothelial cells (HUVECs) in a dose-dependent manner. nih.gov

The molecular basis for this anti-angiogenic activity lies in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in the angiogenesis signaling cascade. nih.govoup.com In vitro kinase assays have shown that AKBA directly inhibits the kinase activity of VEGFR2 with an IC50 of 1.68 μmol/L. nih.gov This inhibition prevents the VEGF-induced phosphorylation of VEGFR2 and subsequently suppresses the activation of its downstream signaling proteins, including Src family kinase, focal adhesion kinase (FAK), extracellular signal-regulated kinase (ERK), AKT, and mTOR. nih.gov By blocking the VEGFR2 signaling pathway, AKBA effectively curtails tumor-induced angiogenesis, thereby inhibiting tumor growth. nih.gov

Suppression of Angiogenic Biomarkers (e.g., CD31, CXCR4, VEGF)

This compound and its derivatives have demonstrated significant anti-angiogenic properties by targeting key biomarkers involved in the formation of new blood vessels.

CXCR4: The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in tumor metastasis. Studies have shown that AKBA can downregulate the expression of CXCR4 in various cancer cell lines, including pancreatic, leukemia, myeloma, and breast cancer. nih.gov This downregulation occurs at the transcriptional level. nih.govnih.gov One of the proposed mechanisms is the suppression of NF-κB activation, as the promoter region of the CXCR4 gene contains NF-κB binding sites. nih.gov By inhibiting CXCR4, this compound can impede cancer cell invasion induced by the receptor's ligand, CXCL12. nih.gov

VEGF: Vascular Endothelial Growth Factor (VEGF) is a potent driver of angiogenesis. This compound, particularly AKBA, has been shown to potently inhibit the VEGF signaling pathway. Research indicates that AKBA directly inhibits the phosphorylation of VEGF Receptor 2 (VEGFR2) with a notable IC50 value of 1.68 micromol/L. nih.govnih.gov This action blocks the downstream signaling cascade, including the suppression of protein kinases such as Src family kinase, focal adhesion kinase, extracellular signal-regulated kinase (ERK), AKT, and mammalian target of rapamycin (mTOR). nih.govnih.gov This comprehensive inhibition of the VEGFR2 pathway effectively suppresses VEGF-induced cell proliferation, migration, and the formation of capillary-like structures by endothelial cells. nih.govnih.gov

| Biomarker | Effect of this compound/AKBA | Molecular Mechanism | References |

|---|---|---|---|

| CD31 | Decreased expression | Reduced microvessel density as a result of overall anti-angiogenic activity. | plos.orgnih.gov |

| CXCR4 | Downregulation of expression | Inhibition of transcriptional activity, potentially through suppression of NF-κB. | nih.govnih.gov |

| VEGF | Inhibition of signaling pathway | Direct inhibition of VEGFR2 phosphorylation and its downstream signaling cascade (Src, FAK, ERK, AKT, mTOR). | nih.govnih.gov |

Immunomodulatory Mechanisms

This compound exerts profound immunomodulatory effects by influencing cytokine production, T cell activity, mast cell stability, and the synthesis of reactive oxygen species.

Beta-boswellic acids have been shown to modulate the production of a wide array of cytokines. They generally inhibit the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-2, IL-6, IL-17, and Interferon-gamma (IFN-γ). nih.govcaymanchem.com Conversely, they can upregulate the production of anti-inflammatory cytokines like IL-4 and IL-10. nih.gov This modulation is partly achieved through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression. caymanchem.com For instance, in human monocytes, acetyl-boswellic acids inhibit cytokine production by intercepting IκB kinase (IKK) activity. ahajournals.org

| Cytokine | Effect of this compound/Derivatives | Context/Cell Type | References |

|---|---|---|---|

| TNF-α | Inhibition | Human monocytes, Macrophages, Retinoblastoma cells | caymanchem.comahajournals.orgmdpi.com |

| IL-1β | Inhibition | Macrophages, Retinoblastoma cells | mdpi.comd-nb.info |

| IL-2 | Inhibition | Murine splenic T cells | nih.gov |

| IL-4 | Upregulation | Murine splenic T cells | nih.gov |

| IL-6 | Inhibition | Human PBMC, Macrophages | d-nb.info |

| IL-10 | Upregulation | Murine splenic T cells | nih.gov |

| IL-17 | Inhibition | Differentiating human CD4+ T cells | nih.gov |

| IFN-γ | Inhibition | Murine splenic T cells | nih.gov |

Beta-boswellic acids influence the differentiation and activity of T helper (Th) cells. A key mechanism is the induction of a "Th1 to Th2 switch," characterized by the inhibition of Th1-related cytokines (IFN-γ, IL-2) and the promotion of Th2-related cytokines (IL-4, IL-10). nih.gov This shift contributes to the anti-inflammatory effects of these compounds.

Furthermore, AKBA has been demonstrated to inhibit the differentiation of Th17 cells, which are critical in the pathogenesis of autoimmune diseases. nih.gov This inhibition is mediated through the blockade of IL-1β signaling, which prevents the phosphorylation of IL-1 receptor-associated kinase 1 (IRAK1) and subsequently decreases the phosphorylation of STAT3 at Ser727, a crucial step for Th17 cell differentiation. nih.gov

Extracts of Boswellia serrata and its active constituents have been shown to stabilize mast cells. An extract containing 60% AKBA demonstrated a significant, dose-dependent inhibition of compound 48/80-induced degranulation of mast cells in rats. This mast cell stabilizing activity contributes to the anti-anaphylactic properties of boswellic acids. nih.gov

This compound can modulate the synthesis of reactive oxygen species (ROS). In osteoarthritis joint cells, β-boswellic acid has been shown to downregulate ROS synthesis by inhibiting TLR4/IL1R signaling pathways. nih.gov In other contexts, derivatives of AKBA have been shown to stimulate the production of ROS in cancer cells, leading to cellular stress and apoptosis. plos.org This dual role suggests that the effect of this compound on ROS is context- and cell-type-dependent.

Mast Cell Degranulation Inhibition

Other Emerging Molecular Targets

Beyond their anti-angiogenic and immunomodulatory effects, beta-boswellic acids interact with several other molecular targets, highlighting their pleiotropic nature.

Topoisomerases: Beta-boswellic acids, including acetyl-β-boswellic acid, have been identified as inhibitors of topoisomerase I and II. nih.govcaymanchem.com This inhibition interferes with DNA synthesis and replication, contributing to the cytotoxic effects of these compounds on cancer cells.

5-Lipoxygenase (5-LO): this compound is a known inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. medchemexpress.commedchemexpress.com AKBA, in particular, is a potent, non-redox, non-competitive inhibitor of 5-LO. nih.gov The pentacyclic triterpene structure is crucial for binding to the enzyme, while the 11-keto group is essential for its inhibitory activity. nih.gov

Wnt/β-catenin Pathway: Emerging evidence suggests that beta-boswellic acids can modulate the Wnt/β-catenin signaling pathway. In models of intestinal adenomatous polyposis, AKBA was shown to inhibit tumorigenesis by modulating this pathway. ddtjournal.commdpi.com In the context of neurodegeneration, boswellic acids have been found to exert protective effects by modulating Wnt/β-catenin pathway-related parameters. d-nb.infonih.gov

Glucose Transporter 1 (GLUT1) Targeting and Glycolysis Inhibition

Recent studies have highlighted the role of this compound (β-BA) in targeting glucose transporter 1 (GLUT1), a key protein in cellular glucose uptake, leading to the inhibition of glycolysis. This mechanism is particularly relevant in the context of precancerous and cancerous cells, which often exhibit elevated rates of glycolysis for their proliferation and survival. physiology.orgnih.gov

Research on breast precancerous lesions has demonstrated that β-BA can suppress the proliferation of MCF-10AT cells, a model for these lesions, without significantly affecting normal MCF-10A cells. nih.gov Metabolic analyses revealed that β-BA treatment leads to a reduction in glycolysis and ATP production. nih.govnih.gov This energy deficit triggers the activation of the AMP-activated protein kinase (AMPK) pathway, a crucial sensor of cellular energy status. nih.govnih.gov Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. nih.gov

Molecular docking analyses have been employed to investigate the direct interaction between β-BA and GLUT1. These computational studies predict a strong binding affinity between β-BA and GLUT1, suggesting that β-BA may act as a direct inhibitor of this transporter. nih.govresearchgate.net The findings from these docking studies are further supported by experimental evidence where the forced expression of GLUT1 in MCF-10AT cells was able to counteract the inhibitory effects of β-BA on glycolysis and cell viability. nih.govresearchgate.net This rescue experiment strongly indicates that GLUT1 is a primary target of β-BA in mediating its anti-proliferative effects through the modulation of cellular metabolism. nih.gov

Table 1: Molecular Docking Scores of β-Boswellic Acid with GLUT1

| Molecule | Target Protein | Docking Score (kcal/mol) |

| β-Boswellic Acid | GLUT1 | -10.5 |

| Natural Substrate (Glucose) | GLUT1 | -6.9 |

This table presents the comparative molecular docking scores, indicating a higher binding affinity of β-boswellic acid to GLUT1 compared to its natural substrate, glucose. researchgate.net

Ribosomal Protein Interactions

This compound has been shown to inhibit protein synthesis, a fundamental process for cell growth and function. nih.govmedchemexpress.com A mass spectrometry-based chemoproteomic approach was utilized to identify the cellular proteins that directly interact with β-BA. nih.govresearchgate.net This methodology revealed that β-BA interacts with a variety of proteins, including proteasome and 14-3-3 proteins. nih.govresearchgate.net

Among the most significant findings was the identification of ribosomal proteins as direct binding partners for β-BA. nih.govresearchgate.net The ribosome is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By targeting and interacting with components of the ribosome, β-BA can disrupt this process, leading to a global inhibition of protein synthesis. nih.gov This interaction with ribosomal proteins is considered a key aspect of β-BA's mechanism for modulating cancer progression. researchgate.net The inhibition of DNA, RNA, and protein synthesis by β-boswellic acid has been observed in human leukemia HL-60 cells. medchemexpress.com This disruption of essential biosynthetic pathways highlights a critical mechanism through which β-BA exerts its cytotoxic effects on cancer cells. medchemexpress.comresearchgate.net

Interference with Glycosylation Processes (e.g., ICAM-1)

This compound also modulates cellular functions by interfering with the post-translational modification of proteins, specifically N-linked glycosylation. nih.govnih.gov A key example of this is its effect on the Intercellular Adhesion Molecule-1 (ICAM-1), a glycoprotein (B1211001) crucial for cell-cell adhesion and inflammatory responses. nih.govphysiology.org